1,14-Tetradecanediol

Description

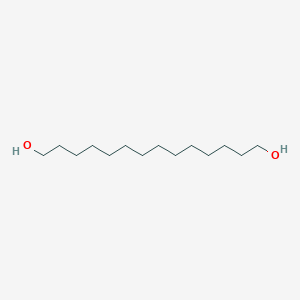

Structure

3D Structure

Properties

IUPAC Name |

tetradecane-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKZJJVNBQCVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066534 | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-64-7 | |

| Record name | 1,14-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Tetradecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-Tetradecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9PJ9ZSL7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,14-Tetradecanediol from Dimethyl Tetradecanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,14-tetradecanediol from its precursor, dimethyl tetradecanedioate (B1240563). The primary focus of this document is to detail the reduction of the ester functional groups to alcohols. This transformation is a fundamental reaction in organic synthesis, and in this context, leads to the formation of a long-chain aliphatic diol, a versatile molecule with applications in various fields, including the synthesis of bioactive compounds and the development of novel materials.

This guide presents detailed experimental protocols for the most common and effective reduction methods, summarizes key quantitative data in tabular format for easy reference, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension.

Physicochemical Data

For clarity and quick reference, the key physical and chemical properties of the starting material and the final product are summarized in the tables below.

Table 1: Properties of Dimethyl Tetradecanedioate

| Property | Value |

| CAS Number | 5024-21-5 |

| Molecular Formula | C₁₆H₃₀O₄ |

| Molecular Weight | 286.41 g/mol |

| Appearance | White solid |

| Boiling Point | 196°C at 10 mmHg |

| LogP | 4.84 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 19812-64-7 |

| Molecular Formula | C₁₄H₃₀O₂ |

| Molecular Weight | 230.39 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 85-90°C |

| Boiling Point | 356.1°C at 760 mmHg |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) |

Chemical Transformation

The synthesis of this compound from dimethyl tetradecanedioate is a reduction reaction where the two ester groups of the starting material are converted into primary alcohols. This transformation can be achieved using various reducing agents, with metal hydrides being the most common.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using two common and effective reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H).

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including esters to primary alcohols.[1][2][3][4]

Materials:

-

Dimethyl tetradecanedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

10% (v/v) Sulfuric acid

-

Saturated aqueous sodium sulfate (B86663) solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice-water bath

Procedure:

-

Setup: A dry 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flushed with a slow stream of dry nitrogen.

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (2.9 g) in anhydrous THF (20 mL) is prepared.

-

Reaction: A solution of dimethyl tetradecanedioate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The reaction mixture is then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled in an ice-water bath. The excess LiAlH₄ is cautiously quenched by the dropwise addition of saturated aqueous sodium sulfate solution (12 mL).

-

Work-up: 10% (v/v) sulfuric acid (25 mL) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Method 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride is another powerful reducing agent that can be used to convert esters to primary alcohols.[1][5] A literature report indicates a high yield of 97.0% for the synthesis of this compound from dimethyl tetradecanedioate using this method.[6]

Materials:

-

Dimethyl tetradecanedioate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

-

Anhydrous dichloromethane (B109758)

-

Anhydrous hexane (B92381)

-

Methanol

-

Aqueous Rochelle's salt solution (sodium potassium tartrate)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with dimethyl tetradecanedioate.

-

Dissolution: The starting material is dissolved in a mixture of anhydrous hexane and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Addition of DIBAL-H: The DIBAL-H solution is added dropwise to the stirred solution of the ester, maintaining the temperature at -78°C.

-

Reaction: The reaction mixture is stirred at -78°C for a period, then allowed to slowly warm to 0°C over 0.75 hours. The reaction progress is monitored by TLC. For full reduction to the diol, the reaction can be allowed to warm to room temperature and stirred for an additional period.[1]

-

Quenching: The reaction is cooled back to -78°C and quenched by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via hydride reduction is depicted in the following diagram.

Alternative Synthetic Routes

While hydride reduction is a common and effective method, other synthetic strategies could be employed for the synthesis of this compound from dimethyl tetradecanedioate.

-

Borane (B79455) Reduction: Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), are known to reduce esters to alcohols.[7][8] A reported synthesis of this compound from the corresponding dicarboxylic acid using borane in refluxing tetrahydrofuran achieved a quantitative yield, suggesting this could be a viable method for the diester as well.[6]

This guide provides a foundational understanding of the synthesis of this compound from dimethyl tetradecanedioate. The provided protocols, data, and diagrams are intended to assist researchers and professionals in the successful execution and potential optimization of this chemical transformation. As with all chemical reactions, appropriate safety precautions should be taken, and the procedures may require optimization based on specific laboratory conditions and desired purity levels.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 5. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Borane Reagents [organic-chemistry.org]

- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

Microbial Production of Long-Chain α,ω-Diols: A Technical Guide

Abstract

Long-chain α,ω-diols are valuable bifunctional molecules with wide-ranging applications in the production of high-performance polymers, such as polyesters and polyurethanes, as well as in the formulation of lubricants, cosmetics, and pharmaceuticals. Traditional chemical synthesis routes for these diols often rely on petrochemical feedstocks and harsh reaction conditions. Microbial production offers a promising and sustainable alternative, utilizing renewable resources and biocatalytic precision. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of long-chain α,ω-diols (typically C12 and longer). It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and bioprocess development. This guide details the metabolic pathways, genetic engineering strategies in key microbial hosts like Escherichia coli and Candida yeasts, and provides a summary of reported production metrics. Furthermore, it outlines key experimental protocols and visualizes complex biological and experimental processes using Graphviz diagrams.

Introduction

The increasing demand for sustainable and bio-based chemicals has spurred significant research into the microbial synthesis of valuable platform chemicals. Long-chain α,ω-diols, characterized by hydroxyl groups at both ends of an aliphatic carbon chain, are particularly attractive targets due to their versatility as polymer building blocks. The ability of microorganisms to perform highly specific oxidation reactions at the terminal ends of fatty acids and alkanes provides a direct route to these compounds. This guide will explore the two primary microbial platforms for long-chain α,ω-diol production: the engineered bacterium Escherichia coli and various oleaginous yeasts, most notably species from the genus Candida.

Metabolic Pathways for Long-Chain α,ω-Diol Production

The biosynthesis of long-chain α,ω-diols in microorganisms primarily relies on the ω-oxidation pathway, which facilitates the terminal hydroxylation of fatty acids or alkanes.

ω-Oxidation Pathway in Candida Yeasts

Candida species, such as Candida tropicalis and Candida cloacae, are naturally capable of utilizing long-chain alkanes and fatty acids as carbon sources.[1][2] The ω-oxidation pathway in these yeasts involves a three-step enzymatic cascade that occurs in the endoplasmic reticulum:

-

ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) system, coupled with a NADPH-cytochrome P450 reductase (CPR), hydroxylates the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid.[1]

-

Oxidation to Aldehyde: A long-chain fatty alcohol oxidase (FAO) then oxidizes the terminal hydroxyl group to an aldehyde.[2]

-

Oxidation to Dicarboxylic Acid: Finally, a fatty aldehyde dehydrogenase (FALDH) converts the ω-hydroxy fatty aldehyde into a dicarboxylic acid.

To channel the metabolic flux towards α,ω-diols instead of dicarboxylic acids, metabolic engineering strategies are employed to introduce a terminal reduction step or to modify the native pathway. One approach involves the heterologous expression of a carboxylic acid reductase (CAR) which can convert the ω-hydroxy fatty acid to an ω-hydroxy fatty aldehyde, followed by reduction to the diol by an alcohol dehydrogenase (ADH).

Caption: ω-Oxidation pathway in Candida yeast.

Engineered Pathway in Escherichia coli

E. coli is a well-established host for metabolic engineering due to its fast growth and extensive genetic tools.[3] Unlike Candida, E. coli does not naturally possess the complete ω-oxidation pathway for long-chain fatty acids. Therefore, the production of α,ω-diols in E. coli requires the introduction of heterologous enzymes. A common strategy involves a two-step conversion from a fatty acid:

-

ω-Hydroxylation: A bacterial CYP153A monooxygenase is introduced to catalyze the terminal hydroxylation of a fatty acid to an ω-hydroxy fatty acid.

-

Reduction to Diol: A carboxylic acid reductase (CAR) is co-expressed to convert the carboxyl group of the ω-hydroxy fatty acid into an aldehyde, which is then subsequently reduced to a primary alcohol by endogenous or co-expressed alcohol dehydrogenases (ADHs).

To enhance productivity, the native fatty acid degradation (β-oxidation) pathway in E. coli is often blocked by deleting key genes such as fadD.

Caption: Engineered pathway for α,ω-diol production in E. coli.

Quantitative Data on Microbial Long-Chain α,ω-Diol Production

The following tables summarize the reported quantitative data for the microbial production of long-chain α,ω-diols in E. coli and Candida species.

Table 1: Production of Long-Chain α,ω-Diols in Engineered E. coli

| Diol Product | Substrate | Host Strain | Key Genes Expressed | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| 1,12-Dodecanediol | Dodecanoic acid | E. coli BW25113 (ΔfadD) | CYP153A, CAR | 1.4 | - | - | [4] |

| 1,16-Hexadecanediol | Hexadecanoic acid | E. coli | CYP153A, CAR, ADH | 0.2 | - | - | - |

| 1,8-Octanediol | Octane | E. coli | CYP153A | 0.722 | - | - | - |

Table 2: Production of Long-Chain Diols and Dicarboxylic Acids in Candida Species

| Product | Substrate | Host Strain | Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Dodecanedioic acid | Dodecane | C. tropicalis | β-oxidation knockout | 9.87 | - | - | [5] |

| Dodecanedioic acid | Dodecane | C. tropicalis | Random mutagenesis | 166 | - | - | [6] |

| Tridecanedioic acid | n-Tridecane | C. tropicalis | - | 31.3 | - | - | [1] |

Experimental Protocols

Engineering of E. coli for Long-Chain α,ω-Diol Production

4.1.1. Strain and Plasmid Construction

-

Host Strain Selection: E. coli strains such as BL21(DE3) or K-12 derivatives (e.g., BW25113) are commonly used. To prevent the degradation of fatty acid substrates and intermediates, a knockout of the fadD gene, which encodes the acyl-CoA synthetase, is recommended.[7]

-

Gene Synthesis and Codon Optimization: The genes encoding the desired CYP450 monooxygenase (e.g., CYP153A from Marinobacter aquaeolei) and carboxylic acid reductase (e.g., from Mycobacterium marinum) should be synthesized with codon optimization for E. coli expression.

-

Vector Selection: A two-plasmid expression system is often employed. For instance, the CYP monooxygenase and its reductase partners (CamA, CamB) can be cloned into a medium-copy plasmid (e.g., pETDuet-1), while the CAR and a phosphopantetheinyl transferase (Sfp, for activation of CAR) are cloned into a compatible plasmid (e.g., pCDFDuet-1).

-

Cloning: Standard molecular cloning techniques (restriction digestion and ligation, or Gibson assembly) are used to insert the genes into the expression vectors under the control of an inducible promoter (e.g., T7).

-

Transformation: The recombinant plasmids are transformed into the chosen E. coli host strain.

4.1.2. Shake Flask Fermentation

-

Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.

-

Main Culture: Inoculate 1 mL of the overnight pre-culture into 100 mL of Terrific Broth (TB) medium containing antibiotics in a 500 mL baffled flask. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to a lower temperature (e.g., 20-25°C) and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. For CYP expression, supplement the medium with 5-aminolevulinic acid (5-ALA), a precursor for heme synthesis.

-

Biotransformation: After induction, add the fatty acid substrate (e.g., dodecanoic acid) to the desired concentration (e.g., 1-10 g/L), often dissolved in a solvent like DMSO or ethanol.

-

Cultivation: Continue the cultivation at the lower temperature for 24-72 hours.

-

Sampling: Periodically take samples for analysis of cell growth (OD600) and product formation.

Caption: Experimental workflow for E. coli fermentation.

Fed-Batch Fermentation of Candida Yeast for Long-Chain Dicarboxylic Acid and Diol Production

4.2.1. Strain Maintenance and Inoculum Preparation

-

Strain: Candida tropicalis or other suitable strains are maintained on YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.

-

Seed Culture: Inoculate a loopful of yeast cells into a shake flask containing YPD medium and incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Pre-culture: Transfer the seed culture to a larger volume of fermentation medium in a shake flask and grow for another 24 hours.

4.2.2. Bioreactor Fed-Batch Fermentation

-

Bioreactor Setup: Prepare a sterilized bioreactor (e.g., 5 L) with production medium. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), salts, and trace elements.

-

Inoculation: Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.5-1.0.

-

Batch Phase: Grow the cells in batch mode at 30°C. Maintain the pH at a controlled level (e.g., 5.5-7.5) by automatic addition of a base (e.g., NH4OH or NaOH). Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.

-

Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated solution of the fatty acid or alkane substrate and a co-substrate (e.g., glucose). The feeding rate should be controlled to avoid substrate inhibition and to maintain a steady growth rate.

-

Production Phase: Continue the fed-batch cultivation for an extended period (e.g., 100-200 hours).

-

Sampling: Regularly draw samples to monitor cell density, substrate consumption, and product concentration.

Caption: Workflow for fed-batch fermentation of Candida.

Product Extraction and Analysis

-

Extraction:

-

Centrifuge the fermentation broth to separate the cells.

-

Acidify the supernatant to a low pH (e.g., 2.0) with HCl to protonate the diols and any dicarboxylic acids.

-

Perform liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.

-

Evaporate the organic solvent to obtain the crude product.

-

-

Derivatization: For analysis by Gas Chromatography (GC), the hydroxyl groups of the diols need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Quantification:

-

GC-MS/FID: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantification against a standard curve of the pure diol.[8]

-

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the analysis of diols, sometimes without the need for derivatization.[9]

-

Challenges and Future Perspectives

The microbial production of long-chain α,ω-diols faces several challenges that need to be addressed for commercial viability:

-

Enzyme Activity and Stability: The efficiency of CYP450 monooxygenases and carboxylic acid reductases can be limiting factors. Protein engineering efforts are needed to improve their catalytic activity, stability, and cofactor dependency.

-

Product Toxicity: High concentrations of diols can be toxic to microbial cells, limiting the achievable titers. Strategies to mitigate toxicity, such as in situ product removal, are crucial.

-

Substrate Availability and Cost: The cost of long-chain fatty acids as substrates can be a significant economic driver. Utilizing cheaper and more abundant feedstocks, such as lignocellulosic biomass, is a key area of future research.

-

Downstream Processing: The recovery and purification of long-chain α,ω-diols from the fermentation broth can be energy-intensive and costly. The development of efficient and scalable downstream processing technologies is essential.

Despite these challenges, the field of microbial diol production is rapidly advancing. With the continuous development of synthetic biology tools, improved understanding of microbial metabolism, and innovative bioprocess engineering, the large-scale, sustainable production of long-chain α,ω-diols is becoming an increasingly attainable goal.

References

- 1. researchgate.net [researchgate.net]

- 2. Candida yeast long chain fatty alcohol oxidase is a c-type haemoprotein and plays an important role in long chain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the newly isolated ω-oxidizing yeast Candida sorbophila DS02 and its potential applications in long-chain dicarboxylic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,14-Tetradecanediol: Properties, Synthesis, and Applications

Introduction

This compound, a long-chain aliphatic diol, is a versatile chemical compound with significant potential in materials science and biomedical applications. Its linear C14 hydrocarbon backbone, terminated by hydroxyl groups at both ends, imparts a unique combination of flexibility, hydrophobicity, and reactivity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on its utility in polymer chemistry and its potential as a bioactive agent.

Chemical Identity and Properties

This compound is identified by the CAS Registry Number 19812-64-7 .[1][2][3][4] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O₂ | [1] |

| Molecular Weight | 230.39 g/mol | [1][4] |

| Appearance | White crystals/solid | [5][6] |

| Melting Point | 85-90 °C | [5][6][7] |

| Boiling Point | 356.1 °C at 760 mmHg | [5][7] |

| Density | 0.904 g/cm³ (estimate) | [5][6] |

| Flash Point | 158.7 °C | [5] |

| Vapor Pressure | 9 mmHg at 200 °C | [5][6] |

| Solubility | Slightly soluble in Chloroform (B151607), DMSO, and Methanol | [5][6] |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tetradecane-1,14-diol | [4] |

| Synonyms | Tetradecamethylene glycol, 1,14-Dihydroxytetradecane | [2][4][5] |

| InChI Key | XLKZJJVNBQCVIX-UHFFFAOYSA-N | [1][2][7] |

| Canonical SMILES | C(CCCCCCCO)CCCCCCO | [1][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 13 | [5] |

| XLogP3 | 4.6 | [5] |

Synthesis of this compound

A common synthetic route to this compound is the reduction of the corresponding dicarboxylic acid or its ester derivative. The following diagram illustrates a general synthesis pathway.

Applications in Material Science and Drug Development

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyesters and polyurethanes.[8] Its long aliphatic chain imparts flexibility, hydrophobicity, and can lead to materials with polyethylene-like properties, while the terminal hydroxyl groups provide reactive sites for polymerization.

Polyester (B1180765) and Polyurethane Synthesis

The diol functionality of this compound allows it to be used as a chain extender or a soft segment in the synthesis of polyesters and polyurethanes. This can enhance properties such as mechanical strength, flexibility, and thermal stability in the resulting polymers.[8] These polymers have potential applications in durable coatings, adhesives, and engineering plastics.[8]

The following diagram illustrates the workflow for synthesizing a polyester using this compound.

Antimicrobial Activity

This compound has been identified as a bioactive component with antimicrobial properties.[5][6] This opens up possibilities for its use in drug development, potentially as an active pharmaceutical ingredient or as a component in antimicrobial materials and coatings.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a polyester using this compound and for the evaluation of its antimicrobial activity. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Polyester Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid)

-

Catalyst (e.g., dibutyltin (B87310) oxide)

-

Antioxidant (optional)

-

High-purity nitrogen or argon gas

-

Solvent for purification (e.g., chloroform)

-

Non-solvent for precipitation (e.g., cold methanol)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser and receiving flask

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst (approximately 0.1 mol% relative to the diacid).

-

Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas throughout the initial stage of the reaction.

-

First Stage (Esterification): Heat the reaction mixture to 180-200°C with constant stirring. Water will be generated as a byproduct and will begin to distill off. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

-

Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C. Simultaneously, slowly reduce the pressure using a vacuum pump to facilitate the removal of excess glycol and drive the polymerization reaction towards a higher molecular weight. Continue the reaction under high vacuum for an additional 4-8 hours, during which the viscosity of the mixture will increase significantly.

-

Termination and Purification: To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas. The resulting polyester can be purified by dissolving it in a suitable solvent like chloroform and then precipitating it in a non-solvent such as cold methanol. The purified polymer should be dried under vacuum until a constant weight is achieved.

Protocol for Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Solvent for dissolving the compound (e.g., DMSO), sterile

-

Sterile saline or phosphate-buffered saline (PBS)

Equipment:

-

Incubator

-

Micropipettes

-

Microplate reader (optional)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture with sterile broth or saline to a concentration of approximately 1 x 10⁸ CFU/mL (0.5 McFarland standard). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of test concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum but no test compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Safety Information

According to some suppliers, this compound may cause harm if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[7] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound is a chemical building block with considerable promise in both materials science and drug development. Its well-defined properties and reactivity make it an attractive monomer for creating advanced polymers with tailored characteristics. Furthermore, its inherent antimicrobial activity suggests a potential for its use in novel therapeutic agents and functional materials. The protocols and data presented in this guide offer a solid foundation for researchers and professionals looking to explore the potential of this compound in their respective fields.

References

- 1. This compound | C14H30O2 | CID 88261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial Activity of Compounds Isolated from the Nest Material of Crematogaster rogenhoferi (Mayr) (Hymenoptera: Formicidae) [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Analysis of 1,14-Tetradecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,14-tetradecanediol (CAS: 19812-64-7), a long-chain aliphatic diol. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols, based on available information and standard laboratory practices, are also included to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | t | 4H | -CH ₂-OH |

| ~1.56 | p | 4H | -CH₂-CH ₂-OH |

| ~1.25 | br s | 20H | -(CH₂)₁₀- |

| ~1.36 | s | 2H | -OH |

Solvent: CDCl₃ & DMSO-d₆. The chemical shifts, particularly for the hydroxyl protons, can vary with concentration and solvent.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~63.0 | -C H₂-OH |

| ~32.8 | -CH₂-C H₂-OH |

| ~29.6 | -(C H₂)ₙ- (multiple peaks) |

| ~25.7 | -CH₂-CH₂-C H₂-CH₂- |

Source of Sample: Eastman Organic Chemicals, Rochester, New York.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2920 | Strong | C-H stretch (asymmetric, CH₂) |

| ~2850 | Strong | C-H stretch (symmetric, CH₂) |

| ~1470 | Medium | C-H bend (scissoring, CH₂) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

| ~720 | Medium | C-H rock (long chain, -(CH₂)ₙ-) |

Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 212.2 | ~5 | [M-H₂O]⁺ |

| 194.2 | ~10 | [M-2H₂O]⁺ |

| 55 | 100 | C₄H₇⁺ (most abundant fragment) |

| 82 | High | C₆H₁₀⁺ |

| 41 | High | C₃H₅⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (from Sigma-Aldrich, Catalog Number: 299014) was dissolved in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

¹H NMR: The spectrum was acquired using a standard pulse program. Data was collected over a spectral width of approximately 16 ppm with a relaxation delay of 1-2 seconds. The number of scans was typically 16 or 32 to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse program. The spectral width was set to approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) were used to obtain a high-quality spectrum.

The resulting free induction decays (FIDs) were processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. The spectra were then phase and baseline corrected. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR: A small amount of solid this compound (from Aldrich, 299014) was placed directly onto the diamond crystal of an ATR accessory of an FTIR spectrometer. The spectrum was recorded by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Vapor Phase IR: The vapor phase IR spectrum was obtained using a heated gas cell in a DIGILAB FTS-14 spectrometer. The sample was heated to a temperature sufficient to produce a vapor, and the spectrum was recorded.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound was injected into the GC.

-

Gas Chromatography: The separation was performed on a DB-1 capillary column (or equivalent non-polar column). A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

-

Mass Spectrometry: The mass spectrometer was operated in EI mode at a standard ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound were analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-Depth Technical Guide on the Solubility of 1,14-Tetradecanediol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,14-tetradecanediol in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on delivering a robust experimental protocol for researchers, scientists, and professionals in drug development. It outlines the key physicochemical properties of this compound, discusses the theoretical principles governing its solubility, and presents a detailed, step-by-step methodology for accurate solubility determination. Furthermore, this guide includes a template for data presentation and a visual workflow to ensure clarity and reproducibility of the experimental process.

Introduction to this compound and its Solubility

This compound is a long-chain aliphatic diol with the chemical formula C14H30O2. Its structure consists of a 14-carbon backbone with hydroxyl groups at each end. This unique structure, featuring a significant non-polar hydrocarbon chain and two polar hydroxyl groups, makes its solubility behavior in different organic solvents a critical parameter in various applications, including in the formulation of pharmaceuticals, cosmetics, and specialty polymers.

For researchers and drug development professionals, understanding the solubility of a compound is fundamental. It influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a key factor in the design of effective formulation strategies. This guide addresses the current gap in specific, quantitative solubility data for this compound by providing a detailed protocol for its experimental determination.

Physicochemical Properties and Expected Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a long, non-polar (lipophilic) hydrocarbon chain and two polar (hydrophilic) hydroxyl groups. This amphiphilic nature suggests a nuanced solubility profile.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| Melting Point | 85-90 °C |

| Boiling Point | ~356 °C at 760 mmHg |

| Appearance | White crystalline solid |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of this compound can form hydrogen bonds with these solvents. However, the long non-polar chain will likely limit its solubility. It is expected to be slightly to moderately soluble, with solubility likely increasing with temperature.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but do not donate them as readily. Solubility is expected to be slight.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The long hydrocarbon chain will have favorable interactions with these solvents, but the polar hydroxyl groups will disfavor dissolution. Therefore, solubility is expected to be low.

-

Solvents of Intermediate Polarity (e.g., Chloroform, Ethyl Acetate): These solvents may offer a better balance for both the polar and non-polar portions of the molecule, potentially leading to moderate solubility.

Detailed Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

3.2. Equipment

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a gravimetric analysis setup)

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to determine the optimal equilibration time by taking measurements at different intervals until the concentration of the solute in the supernatant remains constant.[1]

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

3.4. Analytical Methods for Quantification

-

Gas Chromatography (GC): Due to the volatility of this compound at high temperatures, GC with a Flame Ionization Detector (FID) is a suitable method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be transferred to a pre-weighed dish. The solvent is then carefully evaporated, and the dish is re-weighed. The difference in mass corresponds to the amount of dissolved this compound. This method is simpler but may be less accurate for very low solubilities.

-

High-Performance Liquid Chromatography (HPLC): If this compound can be derivatized to contain a chromophore, HPLC with a UV detector can be used. Otherwise, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be appropriate.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Table 1: Representative Solubility Data for this compound (Hypothetical Values)

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) |

| Alcohols | Methanol | 25 | 5.2 |

| Ethanol | 25 | 3.8 | |

| 1-Propanol | 25 | 2.5 | |

| Ketones | Acetone | 25 | 1.5 |

| Methyl Ethyl Ketone | 25 | 1.2 | |

| Esters | Ethyl Acetate | 25 | 2.1 |

| Ethers | Tetrahydrofuran (THF) | 25 | 3.5 |

| Diethyl Ether | 25 | 0.8 | |

| Hydrocarbons | Hexane | 25 | < 0.1 |

| Toluene | 25 | 0.5 | |

| Chlorinated | Chloroform | 25 | 4.5 |

| Amides | Dimethylformamide (DMF) | 25 | 6.0 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | 7.5 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in common organic solvents. By following the outlined protocol, researchers can generate reliable and reproducible quantitative data. This information is invaluable for a wide range of applications, from guiding solvent selection in organic synthesis to optimizing formulation strategies in the pharmaceutical and chemical industries. The provided workflow and data presentation templates are intended to ensure a systematic and clear approach to reporting these crucial physicochemical parameters.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,14-Tetradecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and potential polymorphic behavior of 1,14-tetradecanediol. The information is compiled from crystallographic databases and scientific literature, offering a valuable resource for researchers in materials science, crystallography, and pharmaceutical development where long-chain diols are of interest.

Introduction to this compound

This compound (C₁₄H₃₀O₂) is a long-chain aliphatic diol with hydroxyl groups at its terminal positions. This bifunctionality allows it to participate in a variety of chemical reactions, making it a potentially useful building block in the synthesis of polymers, esters, and other functional materials. In the solid state, the interplay of hydrogen bonding from the hydroxyl groups and van der Waals interactions between the long hydrocarbon chains governs its crystal packing and thermal behavior. Understanding the crystal structure and polymorphism of this compound is crucial for controlling its physical properties, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise model of the molecular arrangement in the solid state.

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₄H₃₀O₂ |

| Molecular Weight | 230.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.565(2) Å |

| b | 7.555(3) Å |

| c | 34.99(1) Å |

| α | 90° |

| β | 91.56(3)° |

| γ | 90° |

| Volume | 1470.3 ų |

| Z | 4 |

| Calculated Density | 1.039 g/cm³ |

Data obtained from Acta Crystallographica Section C, Crystal Structure Communications (1990), C46, 316-318.

Molecular Packing and Hydrogen Bonding

In the crystal, the this compound molecules adopt a nearly planar, all-trans conformation of the hydrocarbon chain. The molecules are arranged in layers, with the hydroxyl groups of adjacent molecules forming hydrogen bonds. This hydrogen-bonding network is a key feature of the crystal structure, contributing significantly to its stability. The long alkyl chains of the molecules are packed in a parallel fashion, maximizing van der Waals interactions.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. While specific polymorphic forms of this compound are not extensively documented in the literature, the behavior of other long-chain α,ω-alkanediols suggests that it may exhibit polymorphism.

Long-chain alkanediols are known to form different crystal structures, often with variations in the packing of the alkyl chains and the hydrogen-bonding networks. These different forms can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature. It is plausible that this compound could exist in other crystalline forms under different crystallization conditions. Further research, particularly using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction, would be necessary to identify and characterize any additional polymorphs of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments related to the study of the crystal structure and polymorphism of long-chain diols.

Synthesis and Crystallization of this compound

While the specific synthesis and crystallization details for the published crystal structure are not available, a general procedure for obtaining single crystals of long-chain diols is as follows:

Synthesis: this compound can be synthesized by the reduction of the corresponding dicarboxylic acid, dimethyl tetradecanedioate, using a suitable reducing agent such as lithium aluminum hydride in an inert solvent like diethyl ether or tetrahydrofuran.

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone. Purity can be assessed by techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Single Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a dilute solution of the purified diol in an appropriate solvent or solvent mixture. The choice of solvent can influence the polymorphic form obtained.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Data Collection: A suitable single crystal of this compound is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Differential Scanning Calorimetry (DSC)

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is measured as a function of temperature.

Data Interpretation: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization). The onset temperature, peak temperature, and enthalpy of these transitions provide quantitative information about the thermal behavior of the material.

Conclusion

This technical guide has summarized the known crystal structure of this compound and discussed the potential for polymorphism based on the behavior of similar long-chain diols. The provided experimental protocols offer a foundation for further research into the solid-state properties of this compound. The detailed crystallographic data is invaluable for computational modeling and for understanding the structure-property relationships of materials derived from this compound. Further investigation into the thermal behavior and potential polymorphism of this compound is warranted to fully characterize its properties for advanced applications.

Bio-based Synthesis of 1,14-Tetradecanediol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has spurred significant interest in the microbial synthesis of valuable platform chemicals. Among these, long-chain α,ω-diols, such as 1,14-tetradecanediol, are gaining attention due to their potential applications as monomers for polyesters, polyurethanes, and in the synthesis of pharmaceuticals and cosmetics. This technical guide provides an in-depth overview of the core strategies and experimental protocols for the bio-based synthesis of this compound, focusing on microbial and enzymatic methodologies.

Introduction to Bio-based this compound

This compound is a linear diol with hydroxyl groups at both ends of a 14-carbon aliphatic chain. Traditionally produced through chemical synthesis from petroleum-based feedstocks, biotechnological routes offer a more sustainable alternative. The primary strategies for the bio-based production of this compound involve the enzymatic modification of renewable feedstocks like fatty acids or alkanes. These approaches typically leverage the metabolic machinery of microorganisms, either through whole-cell biotransformation or by using purified enzymes.

Biosynthetic Pathways

Two primary bio-based routes have been explored for the synthesis of this compound and other long-chain α,ω-diols:

-

Route 1: Whole-Cell Biotransformation of Fatty Acids/Alkanes in Escherichia coli : This approach involves genetically engineering E. coli to express a cascade of enzymes that can convert a C14 substrate (n-tetradecane or tetradecanoic acid) into this compound.

-

Route 2: Fermentation of Alkanes by Candida tropicalis to Dicarboxylic Acids and Subsequent Reduction : This two-stage process first utilizes the yeast Candida tropicalis to produce tetradecanedioic acid from n-tetradecane. The resulting dicarboxylic acid is then enzymatically reduced to this compound.

Recombinant E. coli Pathway from Tetradecanoic Acid

A multi-step enzymatic pathway can be engineered into E. coli for the direct conversion of tetradecanoic acid to this compound. This pathway typically involves three key enzymatic steps.[1]

Two-Stage Process via Candida tropicalis

This process separates the production of the dicarboxylic acid precursor from its final reduction to the diol.

Data Presentation

Production of Long-Chain Dicarboxylic Acids

The production of tetradecanedioic acid is a critical first step in the two-stage process. Candida tropicalis has been extensively studied for this purpose.

| Microorganism | Substrate | Product | Titer (g/L) | Reference |

| Candida tropicalis (mutant) | n-Tetradecane | α,ω-Tetradecanedioic acid | 138 | [2][3] |

| Candida tropicalis SP-UV-56 | n-Tridecane | α,ω-Tridecanedioic acid | 153-172 | [4] |

| Engineered E. coli | Tetradecanoic acid (1 g/L) | C14 Dicarboxylic acid | 0.163 |

Whole-Cell Biotransformation to α,ω-Diols

Direct conversion of substrates to diols has been demonstrated in engineered E. coli.

| Microorganism | Substrate | Product | Titer (g/L) | Reference |

| Recombinant E. coli | Dodecane-1-dodecanol mixture | 1,12-Dodecanediol | 3.76 | [5][6][7] |

| Recombinant E. coli | Tetradecane | 1-Tetradecanol | 2.0 | [5][7] |

Experimental Protocols

Protocol for Whole-Cell Biotransformation in E. coli

This protocol is a composite based on methodologies for producing long-chain α,ω-diols in engineered E. coli.[1][5][6]

1. Strain and Plasmid Construction:

-

Host Strain: E. coli BW25113 (DE3) ΔfadD (to block β-oxidation).

-

Plasmids:

-

A plasmid co-expressing a CYP153A monooxygenase (e.g., from Marinobacter aquaeolei) and its redox partners (ferredoxin and ferredoxin reductase).

-

A compatible plasmid expressing a carboxylic acid reductase (CAR) (e.g., from Mycobacterium marinum) and a phosphopantetheinyl transferase (like Sfp) for CAR activation.

-

2. Protein Expression and Biotransformation:

-

Inoculate a single colony of the recombinant E. coli into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1 mM) and grow for an additional 12-16 hours at a lower temperature (e.g., 20-25°C).

-

Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4), and resuspend to a desired cell density (e.g., 50 g/L wet cell weight).

-

Initiate the biotransformation by adding the substrate (e.g., 1 g/L tetradecanoic acid) and a glucose source for cofactor regeneration.

-

Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

Protocol for Dicarboxylic Acid Production in Candida tropicalis

This protocol is based on established fermentation methods for producing long-chain dicarboxylic acids.[2][3][8]

1. Strain and Media:

-

Strain: A mutant strain of Candida tropicalis with a blocked β-oxidation pathway is typically used.

-

Growth Medium: A rich medium for cell growth (e.g., containing glucose, yeast extract, peptone).

-

Conversion Medium: A medium for the bioconversion phase, often containing the n-alkane substrate.

2. Fermentation Process:

-

Growth Phase: Inoculate the growth medium with C. tropicalis and cultivate at 30°C with vigorous shaking until a high cell density is reached.

-

Conversion Phase: Transfer the cells to the conversion medium containing n-tetradecane.

-

pH Control: Maintain the pH of the culture between 7.2 and 8.1, as a higher pH can enhance the secretion and solubility of the dicarboxylic acid product.[2]

-

Fed-batch Strategy: A fed-batch approach is often employed, where the n-alkane substrate is added periodically to the fermenter.

-

Duration: The fermentation is typically run for 120-144 hours.

Enzymatic Reduction of Tetradecanedioic Acid

The dicarboxylic acid produced by C. tropicalis can be reduced to the diol using a purified enzyme system.

1. Enzyme Purification:

-

Express a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR) in E. coli.

-

Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography).

2. In Vitro Enzymatic Assay:

-

Prepare a reaction mixture containing:

-

HEPES-K buffer (100 mM, pH 7.5)

-

Tetradecanedioic acid

-

Purified CAR and AKR

-

Cofactors: ATP and NADPH

-

Cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH, and an ATP regeneration system)

-

MgCl2

-

-

Incubate the reaction at 30°C and monitor the formation of this compound over time.[9][10]

Analytical Methods

Quantification of this compound:

-

Extraction: Extract the diol from the culture medium or reaction mixture using an organic solvent like ethyl acetate.

-

Derivatization: Derivatize the extracted sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to increase its volatility for gas chromatography.

-

Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).[6][11] An internal standard is used for quantification.

Conclusion and Future Perspectives

The bio-based synthesis of this compound is a promising area of research with the potential to provide a sustainable alternative to conventional chemical production. While significant progress has been made in developing microbial and enzymatic routes, challenges such as low product titers and yields for long-chain diols remain. Future research will likely focus on:

-

Metabolic Engineering: Further optimization of microbial hosts to enhance precursor supply, cofactor regeneration, and product tolerance.

-

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes like CYP153A monooxygenases and carboxylic acid reductases.

-

Process Optimization: Developing more efficient fermentation and biotransformation processes, including in situ product removal techniques to alleviate product toxicity.

By addressing these challenges, the bio-based production of this compound and other long-chain diols can become a commercially viable and environmentally friendly manufacturing platform.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Reservoir of Long-Chain Aliphatic Diols: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic diols (LCDs), hydrocarbons with two hydroxyl groups, are a class of lipids found across a diverse range of organisms, from microscopic algae to terrestrial plants and insects. Initially recognized for their utility as biomarkers in paleoceanography, a growing body of research is beginning to shed light on their broader biological significance. This technical guide provides a comprehensive overview of the natural occurrence of these fascinating molecules, detailing their sources, chemical diversity, and known biological roles. It further presents detailed experimental protocols for their extraction, purification, and identification, and summarizes key quantitative data to facilitate comparative analysis.

Natural Occurrence of Long-Chain Aliphatic Diols

Long-chain aliphatic diols are widespread in nature, with their distribution and composition varying significantly between different biological sources.

Marine and Freshwater Environments: A Rich Source of Diols

The most well-documented sources of long-chain diols are marine and freshwater microalgae. Certain classes of phytoplankton are prolific producers of these compounds, which are often found as components of their cell walls or as free lipids.

-

Eustigmatophyte Algae: Species within the class Eustigmatophyceae, such as those from the genus Nannochloropsis, are major producers of C28 to C32 1,13- and 1,15-diols.[1] For instance, the C32 1,15-diol is often a dominant diol in freshwater eustigmatophytes.[2][3] Studies on Nannochloropsis oceanica have shown that the cellular concentrations of LCDs can increase significantly under certain conditions, such as prolonged darkness.[4][5]

-

Diatoms: Diatoms of the genus Proboscia are known to synthesize C28 and C30 1,14-diols.[6][7] The composition of these diols can be influenced by environmental factors like temperature. For example, in Proboscia alata, the relative abundance of different 1,14-diols changes with growth temperature.[7]

The structural diversity of diols in these microorganisms, particularly the variation in chain length and the position of the hydroxyl groups, has led to their use as proxies for reconstructing past environmental conditions, such as sea surface temperature.[6]

Terrestrial Plants: A Component of the Protective Cuticle

In terrestrial plants, long-chain aliphatic diols are constituents of the cuticular wax, the protective layer covering the epidermis of leaves, stems, and fruits.[8][9] This wax is a complex mixture of lipids that plays a crucial role in preventing water loss and protecting the plant from environmental stresses. While alkanes, primary alcohols, and fatty acids are often the major components, diols can also be present, although typically in lower concentrations.[10][11] The chain lengths of these diols in plant waxes generally range from C20 to C36.[9]

Insects: Presence in Cuticular Lipids

The cuticle of insects is coated with a layer of lipids that serves multiple functions, including preventing desiccation and acting as chemical signals.[12][13] While hydrocarbons are the most studied class of insect cuticular lipids, trace amounts of other compounds, including diols, have been identified.[13] The specific composition of these lipids can vary between species and even between different developmental stages of the same insect. For instance, in the tick Rhipicephalus sanguineus, E,E,Z-1,3,12-Nonadecatriene-5,14-diol has been identified as a component of its cuticular hydrocarbons.[14] Further research is needed to fully understand the diversity and biological roles of long-chain diols in this vast and diverse group of organisms.

Quantitative Data on Long-Chain Aliphatic Diol Occurrence

The concentration and relative abundance of different long-chain diols can vary significantly depending on the organism and environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Long-Chain Diols in Selected Microalgae

| Organism | Diol Type | Chain Lengths | Concentration (fg/cell) | Reference |

| Nannochloropsis oceanica | 1,15-diol, 1,13-diol | C30, C32 | 26 - 37 (in dark-incubated cells) | [4] |

| Proboscia alata | 1,14-diol | C28, C30 | Varies with temperature | [7] |

Table 2: Relative Abundance of Long-Chain Diols in Plant and Insect Cuticular Waxes

| Organism | Source | Major Diol Types | Relative Abundance | Reference |

| Rosa canina (leaves) | Epicuticular Wax | Secondary alcohols (diols) | ~5% of total wax | [9] |

| Arabidopsis thaliana (leaves) | Cuticular Wax | Very-long-chain compounds | Varies with trichome density | [11] |

| Rhipicephalus sanguineus | Cuticular Hydrocarbons | E,E,Z-1,3,12-Nonadecatriene-5,14-diol | 9.2% of identified hydrocarbons | [14] |

Experimental Protocols

The isolation and identification of long-chain aliphatic diols from natural sources require a series of well-defined experimental procedures. The following sections provide detailed methodologies for their extraction, purification, and analysis.

Extraction of Total Lipids from Microalgae

A common method for extracting total lipids from microalgal biomass is a single-step solvent extraction.[6][7]

Materials:

-

Fresh or frozen microalgal paste, or lyophilized biomass

-

0.73% NaCl solution

-

Glass centrifuge tubes

-

Centrifuge

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

To a known amount of microalgal biomass (e.g., 1 gram of paste or an equivalent amount of dry weight) in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform and methanol (e.g., 8 mL).

-

Vigorously shake the tube to suspend the biomass completely in the solvent mixture.

-

Add 0.73% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v) (e.g., add 2 mL of NaCl solution to the 8 mL of chloroform:methanol).

-

Centrifuge the mixture at a low speed (e.g., 350 x g) for 2 minutes to facilitate phase separation.

-

Carefully collect the lower, chloroform phase, which contains the total lipid extract.

-

Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

Purification of Long-Chain Diols by Column Chromatography

The total lipid extract is a complex mixture. Long-chain diols can be purified from this extract using silica (B1680970) gel column chromatography.

Materials:

-

Total lipid extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents of varying polarity (e.g., n-hexane, ethyl acetate)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pour it into a glass column to create a packed column.

-

Sample Loading: Dissolve the total lipid extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions using a fraction collector.

-

Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots (e.g., using a universal stain like phosphomolybdic acid and heating).

-

Pooling and Evaporation: Combine the fractions containing the desired long-chain diols (as determined by TLC analysis) and evaporate the solvent to obtain the purified diol fraction.

Derivatization and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of the long-chain diols need to be derivatized to increase their volatility. Silylation is a common derivatization method.

Materials:

-